![molecular formula C5H7F3O2 B8254298 (S)-4,4,4-trifluoro-3-methylbutanoic acid](/img/structure/B8254298.png)
(S)-4,4,4-trifluoro-3-methylbutanoic acid
Overview
Description
(S)-4,4,4-trifluoro-3-methylbutanoic acid is a useful research compound. Its molecular formula is C5H7F3O2 and its molecular weight is 156.10 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Fluorinated Amino Acids
(Pigza et al., 2009) explored the stereoselective synthesis of fluorinated amino acids, including (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, starting from 4,4,4-trifluoro-3-methylbutanoic acid. This transformation involved a series of steps, including conversion to a chiral oxazoline and oxidative rearrangement, leading to the generation of these amino acids.
Development of Dendrimers
(Greiveldinger & Seebach, 1998) utilized (S)-4,4,4-Trifluoro-3-hydroxybutanoic acid as a starting material in the synthesis of dendrimers. These dendrimers, characterized by NMR and mass spectroscopy, demonstrated the ability to reveal constitutional heterotopicities in their structure, even with substituents separated by multiple bonds.
Design of Bioactive Compounds
(Melnykov et al., 2019) showed that 3-amino-3-aryl-4,4,4-trifluorobutanoic acid methyl esters can be used in the synthesis of 3-aryl-3-trifluoromethyl-2,3-dihydro-1H-pyrrolizin-1-ones. These compounds serve as promising scaffolds in designing bioactive compounds, highlighting the utility of trifluoromethylated butanoic acids in medicinal chemistry.
Food and Beverage Analysis
(Gracia-Moreno et al., 2015) developed a method for determining various hydroxy acids in wines and other alcoholic beverages, including 3-hydroxy-3-methylbutanoic acid, a structural analog of 4,4,4-trifluoro-3-methylbutanoic acid. This study emphasizes the significance of such compounds in flavor and aroma profiling in the food industry.
Pharmaceutical Applications
(Jiang et al., 2003) discusses the synthesis of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid, compounds that have potential applications in pharmaceuticals. Their synthesis involves trifluoromethylation and other complex chemical processes.
Antibiotic Production
(O’Connor et al., 2012) describes the incorporation of fluorine into antibiotics by administering 4,4,4-trifluoro-dl-valine to cultures of Bacillus sp., resulting in the production of trifluorosurfactin. This study highlights the role of fluorinated compounds in modifying antibiotic properties.
Enantioselective Synthesis
(Soloshonok et al., 2006) and (Soloshonok et al., 2006) discuss the asymmetric synthesis of (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid, showcasing the utility of 4,4,4-trifluoro-3-methylbutanoic acid derivatives in preparing enantiomerically pure compounds.
properties
IUPAC Name |
(3S)-4,4,4-trifluoro-3-methylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2/c1-3(2-4(9)10)5(6,7)8/h3H,2H2,1H3,(H,9,10)/t3-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZMMBKGTNDVRX-VKHMYHEASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4,4,4-trifluoro-3-methylbutanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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